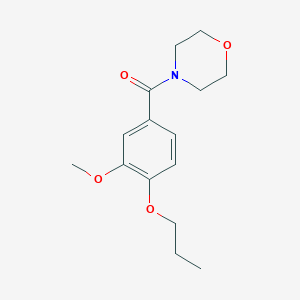![molecular formula C21H21FN6O B5375050 6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5375050.png)
6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine, commonly known as FLAP inhibitor, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. FLAP inhibitor is a selective inhibitor of 5-lipoxygenase-activating protein (FLAP), an enzyme that plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that are involved in various diseases such as asthma, arthritis, and cancer.
作用機序
6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine inhibitor works by selectively inhibiting the activity of 6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine, an enzyme that plays a crucial role in the biosynthesis of leukotrienes. By inhibiting the activity of 6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine, 6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine inhibitor reduces the production of leukotrienes, which are inflammatory mediators that are involved in various diseases.
Biochemical and physiological effects:
6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine inhibitor has been shown to reduce inflammation in animal models of asthma, arthritis, and cancer. In addition, 6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine inhibitor has been shown to reduce the production of leukotrienes, which are involved in various physiological processes such as bronchoconstriction, vasoconstriction, and platelet aggregation.
実験室実験の利点と制限
One of the main advantages of 6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine inhibitor is its selectivity towards 6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine, which makes it an ideal tool for studying the role of leukotrienes in various diseases. However, 6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine inhibitor has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine inhibitor. One potential direction is the development of more potent and selective 6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine inhibitors that can effectively inhibit the biosynthesis of leukotrienes. Another direction is the study of the role of leukotrienes in other diseases such as cardiovascular disease and Alzheimer's disease. In addition, the development of novel drug delivery systems for 6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine inhibitor could improve its efficacy and reduce its potential toxicity.
合成法
The synthesis of 6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine inhibitor involves several steps, including the reaction between 4-fluorobenzoyl chloride and piperazine, followed by the reaction between the resulting intermediate and 5-methyl-2-pyridinyl hydrazine. The final step involves the reaction of the resulting intermediate with 3-chloropyridazine. The synthesis of 6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine inhibitor is a complex process that requires expertise in organic chemistry.
科学的研究の応用
6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine inhibitor has been extensively studied for its potential therapeutic applications. Several studies have shown that 6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine inhibitor can effectively inhibit the biosynthesis of leukotrienes, which are involved in various inflammatory diseases. 6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine inhibitor has been shown to be effective in reducing inflammation in animal models of asthma, arthritis, and cancer.
特性
IUPAC Name |
(4-fluorophenyl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c1-15-2-7-18(23-14-15)24-19-8-9-20(26-25-19)27-10-12-28(13-11-27)21(29)16-3-5-17(22)6-4-16/h2-9,14H,10-13H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWWOPFVVHVIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide](/img/structure/B5374970.png)

![methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate](/img/structure/B5374989.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374993.png)
methanone](/img/structure/B5375008.png)
![3-(2-fluorophenyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5375017.png)
![2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine](/img/structure/B5375019.png)


![N-methyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)pyridin-2-amine](/img/structure/B5375029.png)
![2-{2-[5-(4-acetylphenyl)-2-furyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5375036.png)
![7-(2-furyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5375048.png)
![2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5375066.png)
